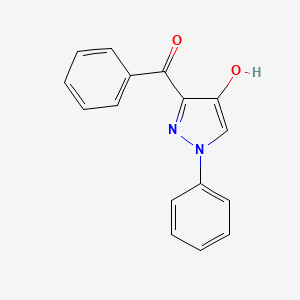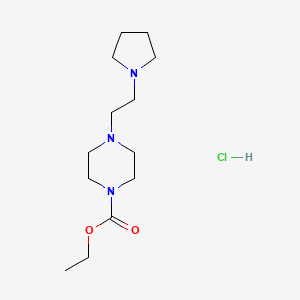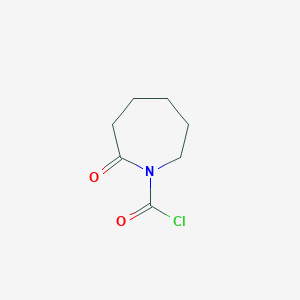![molecular formula C14H7NO2S2 B14702519 3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione CAS No. 25335-83-5](/img/structure/B14702519.png)
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-dithia-6-azapentacyclo[95102,1004,8012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione typically involves multi-step organic reactions. These reactions often require specific catalysts and controlled conditions to ensure the correct formation of the pentacyclic structure. Common reagents used in the synthesis include sulfur-containing compounds and nitrogen sources, which are essential for incorporating the dithia and aza functionalities into the molecule.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities into the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is investigated for its potential use in materials science, particularly in the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism by which 3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,10-dithia-1-azatetracyclo[9.7.0.0{2,10}.0{4,8}.0^{12,16}]octadeca-3(7),5,12,14,16-pentaene-8,18-dione
- 3,9-dithia-6-azapentacyclo[9.5.1.0{2,10}.0{4,8}.0^{12,16}]heptadeca-2(10),4(8),11,13,15-pentaene-5,7-dione
Uniqueness
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione is unique due to its specific pentacyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
25335-83-5 |
|---|---|
Formule moléculaire |
C14H7NO2S2 |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione |
InChI |
InChI=1S/C14H7NO2S2/c16-13-11-12(14(17)15-13)19-10-8-4-7(9(10)18-11)5-2-1-3-6(5)8/h1-3,7H,4H2,(H,15,16,17) |
Clé InChI |
PBBXHSAKRLVRKZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3=CC=CC3=C1C4=C2SC5=C(S4)C(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)

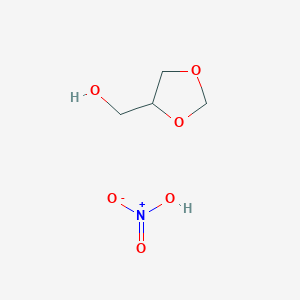
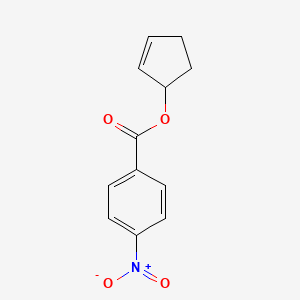

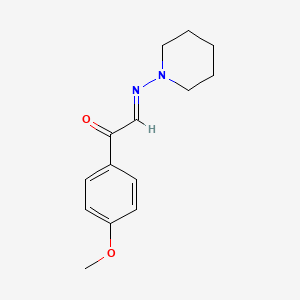
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)

